

An In-Depth Technical Guide to 2,4,6-Trimethylphenol-D11

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenol-D11

Cat. No.: B1472758

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This technical guide provides comprehensive information on **2,4,6-Trimethylphenol-D11**, a deuterated analog of 2,4,6-trimethylphenol. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phenols and related compounds in various matrices. This document covers its chemical properties, synthesis, and application in experimental workflows, particularly in conjunction with mass spectrometry-based methods.

Core Data and Properties

2,4,6-Trimethylphenol-D11 is a stable, isotopically labeled version of 2,4,6-trimethylphenol, where eleven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for isotope dilution mass spectrometry techniques.



Property	Value
CAS Number	362049-45-4
Molecular Formula	C ₉ HD ₁₁ O
Molecular Weight	147.26 g/mol
Synonyms	Phen-3,5-d2-ol, 2,4,6-tri(methyl-d3)-; 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol[1]
Appearance	Neat
Unlabelled CAS Number	527-60-6

Synthesis of Deuterated Phenols

The introduction of deuterium into phenolic compounds is a critical process for generating internal standards. The most common methods involve hydrogen-deuterium (H-D) exchange reactions, which can be catalyzed by acids or transition metals.

Acid-Catalyzed Deuteration

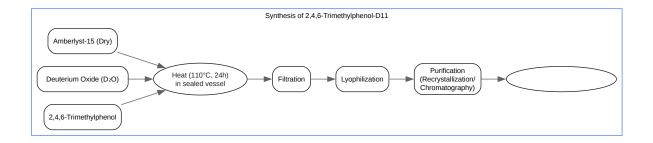
Acid-catalyzed H-D exchange is a direct method for deuterating the aromatic ring of phenols, especially at the ortho and para positions, which are activated towards electrophilic substitution.[2][3]

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid (Amberlyst-15)

- Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[2][3]
- Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound (e.g., 2,4,6-trimethylphenol) (2 mmol) in deuterium oxide (D₂O, 12 mL).[2][4]
- Catalyst Addition: Add the dried Amberlyst-15 resin to the solution.
- Reaction: Heat the mixture for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 110°C) in an oil bath, with the exclusion of light.[4]



- Isolation: After cooling, filter the mixture to remove the resin. The deuterated phenol can be recovered from the filtrate by lyophilization to remove the D₂O.[2]
- Purification: Further purification can be achieved by recrystallization or column chromatography.



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General workflow for the synthesis of deuterated phenols.

Application in Analytical Methods

2,4,6-Trimethylphenol-D11 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phenolic compounds in various matrices, such as environmental water and soil samples.[5][6] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample before processing. The labeled standard is chemically identical to the analyte and therefore experiences the same variations during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved.[5]

Quantification of Phenolic Pollutants in Environmental Samples by GC-MS

This section outlines a general protocol for the analysis of phenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with **2,4,6-Trimethylphenol-D11** as an internal



standard.

Experimental Protocol: GC-MS Analysis of Phenols in Water

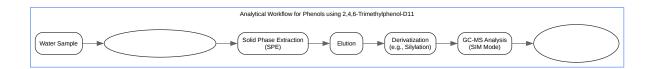
- Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding sodium sulfite.
- Internal Standard Spiking: Add a known amount of **2,4,6-Trimethylphenol-D11** solution to the water sample.
- Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., containing a modified polystyrene-divinylbenzene copolymer) to extract the phenols.
- Elution: Elute the phenols from the SPE cartridge with a suitable organic solvent (e.g., methylene chloride).
- Derivatization (Optional but common for phenols): To improve volatility for GC analysis, the
 extracted phenols can be derivatized. A common method is silylation using an agent like
 N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC-MS Analysis: Inject the derivatized extract into the GC-MS system.

Typical GC-MS Parameters:

Parameter	Value
GC Column	30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temp 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
Injection Mode	Splitless
MS Ionization	Electron Ionization (EI) at 70 eV
MS Mode	Selected Ion Monitoring (SIM)



Quantification: The concentration of each native phenol is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal standard (2,4,6-Trimethylphenol-D11).



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Workflow for phenol analysis using a deuterated internal standard.

Signaling Pathways

As a deuterated internal standard used for analytical quantification, **2,4,6-Trimethylphenol- D11** is not expected to have direct biological activity or be involved in signaling pathways. Its utility lies in its chemical and physical properties that allow for the precise measurement of its non-deuterated counterpart and other similar phenolic compounds. The biological effects of the non-deuterated **2,4,6-trimethylphenol** would be the subject of separate toxicological and pharmacological studies.

Conclusion

2,4,6-Trimethylphenol-D11 is an essential tool for researchers and analytical chemists requiring accurate and precise quantification of phenolic compounds. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and sample preparation variability, leading to highly reliable data. The synthetic and analytical protocols outlined in this guide provide a framework for its effective application in environmental monitoring, drug development, and other scientific disciplines.

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